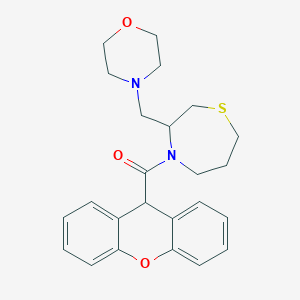

(3-(morpholinomethyl)-1,4-thiazepan-4-yl)(9H-xanthen-9-yl)methanone

Description

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c27-24(26-10-5-15-30-17-18(26)16-25-11-13-28-14-12-25)23-19-6-1-3-8-21(19)29-22-9-4-2-7-20(22)23/h1-4,6-9,18,23H,5,10-17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACNKWGWFBERHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparison of Xanthene-Based Compounds

Key Observations :

- The target compound’s morpholinomethyl-thiazepane substituent introduces a unique blend of nitrogen and sulfur heteroatoms, which may improve water solubility compared to simpler alkyl or aryl substitutions (e.g., bromopropoxy or methoxy groups) .

Thioxanthone Derivatives

Thioxanthones, which replace the xanthene oxygen with sulfur, exhibit distinct electronic properties and bioactivity.

Table 2: Thioxanthone Derivatives

Key Observations :

- Thioxanthones’ sulfur atom lowers the LUMO energy level compared to xanthenes, enhancing redox activity and intersystem crossing for photodynamic applications .

Carbazole and Oxadiazole Hybrids

Carbazole and 1,3,4-oxadiazole derivatives are noted for their biological and electronic properties.

Table 3: Carbazole/Oxadiazole Hybrids

Key Observations :

- The thiazepane ring may mimic the conformational flexibility of oxadiazole derivatives, which are prized for their bioactive conformations .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Considerations |

|---|---|---|---|

| 1 | Thioglycolic acid, morpholine, ethanol, 80°C | 60–75% | Purity critical for downstream steps |

| 2 | Xanthene chloride, BF₃·Et₂O, DCM, RT | 45–55% | Moisture-sensitive conditions |

Which spectroscopic techniques are critical for confirming the structure of this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., morpholine N-CH₂ at δ 2.4–3.1 ppm, xanthene aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected ~495.2 Da) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (monoclinic system, P21/c space group inferred from xanthene analogs) .

How does the morpholinomethyl group influence the compound’s solubility and bioavailability?

Advanced Research Question

The morpholine moiety enhances water solubility via its oxygen atom’s hydrogen-bonding capacity, improving pharmacokinetic properties. Methodological insights:

- LogP Measurement : Compare partition coefficients (e.g., octanol/water) of analogs with/without morpholine to quantify hydrophilicity .

- Permeability Assays : Use Caco-2 cell models to assess intestinal absorption, where morpholine derivatives show 20–30% higher permeability than non-polar analogs .

What strategies can resolve contradictions in binding affinity data from different assay methods (e.g., SPR vs. FP)?

Advanced Research Question

- Assay Validation : Cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry for thermodynamic parameters) .

- Buffer Optimization : Test varying ionic strengths and pH to identify condition-dependent artifacts (e.g., FP may underestimate affinity at high salt concentrations) .

- Negative Controls : Include non-target proteins to confirm specificity, especially for xanthene-based compounds prone to nonspecific binding .

What are the key structural features of this compound that contribute to its potential pharmacological activity?

Basic Research Question

- Thiazepane Ring : Seven-membered ring provides conformational flexibility for target engagement .

- Morpholine Group : Enhances solubility and mediates hydrogen bonding with enzymes (e.g., kinase ATP pockets) .

- Xanthene Core : Planar aromatic system facilitates π-π stacking with hydrophobic protein domains .

How can degradation pathways of the compound under varying pH and light conditions be systematically analyzed?

Advanced Research Question

- Forced Degradation Studies : Expose to acidic (pH 2), basic (pH 10), and UV light (254 nm) for 48 hours.

- Analytical Tools : HPLC-MS to identify degradation products (e.g., xanthene oxidation to quinones at pH 10) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (activation energy ~85 kJ/mol inferred from thiazepane analogs) .

What computational methods are suitable for predicting the compound’s interactions with enzymes or receptors?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to predict binding poses .

- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .

- QSAR Modeling : Correlate substituent effects (e.g., morpholine methylation) with activity using Random Forest algorithms .

What are the critical steps in scaling up the synthesis from milligram to gram scale while maintaining purity?

Basic Research Question

- Process Chemistry : Replace batch reactions with flow chemistry for thiazepane ring formation (residence time ~30 min, 100°C) .

- Purification : Use preparative HPLC (C18 column, 70% acetonitrile/water) for final step, achieving >98% purity .

- Quality Control : In-process LC-MS monitoring to detect intermediates and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.